2-(Dimethylamino)acetohydrazide hydrochloride
Overview
Description
2-(Dimethylamino)acetohydrazide hydrochloride, commonly referred to as 2-DMAH, is an organic compound that is widely used in chemical synthesis and scientific research. It is a versatile compound that can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biochemical and physiological research tool.
Scientific Research Applications
Chemical Synthesis and Compound Libraries
- 2-(Dimethylamino)acetohydrazide hydrochloride is utilized as a starting material in various alkylation and ring closure reactions. This leads to the generation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Nonlinear Optical Properties
- Hydrazones derived from this compound have been synthesized and studied for their nonlinear optical properties. These properties are crucial for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Pharmacological Research
- Compounds with a structure similar to this compound have been identified as nonpeptide agonists of the urotensin-II receptor. These compounds are valuable as pharmacological research tools and potential drug leads (Croston et al., 2002).
Synthesis of Heterocyclic Compounds and Antibacterial Activity
- The chemical is involved in the synthesis of various heterocyclic compounds, some of which exhibit promising antibacterial activity against resistant bacterial strains (Alsahib & Dhedan, 2021).
Catalysis in Chemical Reactions
- Derivatives of this compound have been used as catalysts in chemical reactions, such as the rapid acetylation of compounds, highlighting their utility in facilitating chemical transformations (Rowe & Machkovech, 1977).
Memory Enhancement Studies
- Certain derivatives have been synthesized and studied for their potential effects on memory enhancement in animal models (Li Ming-zhu, 2007).
Biological Distribution Studies
- Research has been conducted on the distribution dynamics of similar compounds in warm-blooded animals, which is crucial for understanding their pharmacokinetics and toxicity (Shormanov & Pravdyuk, 2017).
Ester Hydrolysis Catalysis
- N-(2-Dimethylaminoethyl)acetohydroxamic acid, a compound with a similar structure, catalyzes the hydrolysis of esters, indicating its potential in biochemical and industrial applications (Gruhn & Bender, 1975).
Stress Condition Studies of Pharmaceuticals
- Studies on pharmaceuticals like olopatadine hydrochloride under stress conditions involve compounds structurally similar to this compound, providing insights into drug stability and degradation products (Mahajan et al., 2012).
Catalyst in Acylation Reactions
- The compound has been used as a recyclable catalyst for acylation of inert alcohols, a process critical in various chemical syntheses (Liu et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(dimethylamino)acetohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.ClH/c1-7(2)3-4(8)6-5;/h3,5H2,1-2H3,(H,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXBQDQBTXIDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060234 | |
Record name | Glycine, N,N-dimethyl-, hydrazide, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539-64-0 | |
Record name | Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylglycine hydrazide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N-dimethyl-, hydrazide, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylaminoacetohydrazide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IR477J72R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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